![molecular formula C9H13BrNO3P B14208095 Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester CAS No. 824403-37-4](/img/structure/B14208095.png)
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C9H13BrNO3P. It is a derivative of phosphonic acid and contains a bromophenyl group, making it a unique compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester typically involves the reaction of 4-bromobenzylamine with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid and bromophenyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- Phosphonic acid, [amino(4-chlorophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [amino(4-fluorophenyl)methyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the bromine atom plays a crucial role in the compound’s reactivity and interactions .
Eigenschaften
CAS-Nummer |
824403-37-4 |
|---|---|
Molekularformel |
C9H13BrNO3P |
Molekulargewicht |
294.08 g/mol |
IUPAC-Name |
(4-bromophenyl)-dimethoxyphosphorylmethanamine |
InChI |
InChI=1S/C9H13BrNO3P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6,9H,11H2,1-2H3 |
InChI-Schlüssel |
DXFVAOONPMORNP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=C(C=C1)Br)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
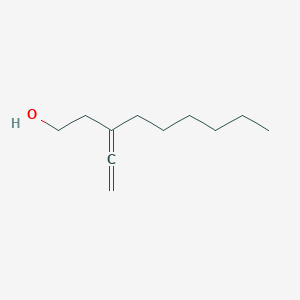
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
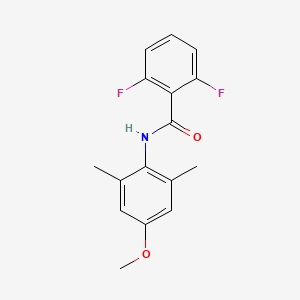
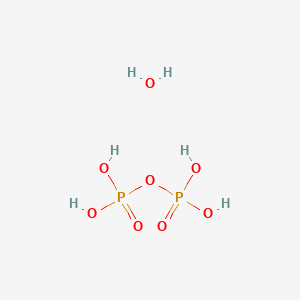
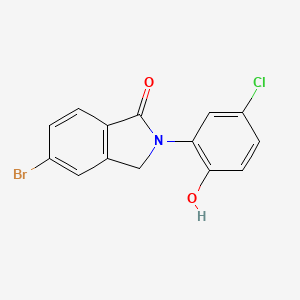
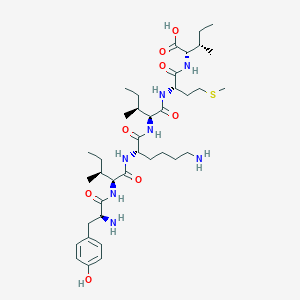

![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)

